molecular formula C12H13N3O B414043 3,5-Dimethyl-4-p-tolylazo-isoxazole CAS No. 72701-80-5

3,5-Dimethyl-4-p-tolylazo-isoxazole

Cat. No.: B414043
CAS No.: 72701-80-5
M. Wt: 215.25g/mol
InChI Key: YXPIBSZLTCUYQF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-p-tolylazo-isoxazole is an isoxazole derivative featuring methyl groups at positions 3 and 5 and a p-tolylazo (4-methylphenylazo) substituent at position 4. Isoxazole derivatives are widely studied for their biological activities, synthetic versatility, and unique electronic configurations due to substituent effects .

Properties

CAS No.

72701-80-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-methylphenyl)diazene

InChI

InChI=1S/C12H13N3O/c1-8-4-6-11(7-5-8)13-14-12-9(2)15-16-10(12)3/h4-7H,1-3H3

InChI Key

YXPIBSZLTCUYQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=NC2=C(ON=C2C)C

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(ON=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Substituents (Positions 3,5) Position 4 Group Synthesis Yield IR (cm⁻¹) Notable Reactivity
4-Arylazo-3,5-diaminoisoxazole Amino Phenylazo 75% 1710 (CO) Nucleophilic addition
3,5-Dimethylisoxazole Methyl None - - Baseline for substituent studies
Thiazole Derivatives Fluorophenyl/Triazolyl Fluorophenyl High - Planar conformation
Target Compound (Inferred) Methyl p-Tolylazo - ~1660–1680* Potential azo-group reactivity

*Hypothesized based on analog data.

Research Findings and Implications

Synthetic Challenges: Introducing methyl groups at positions 3 and 5 (vs. amino in Compound 2a) may require protective strategies to avoid side reactions during azo-coupling .

Electronic Effects : The p-tolylazo group’s electron-donating nature could enhance the isoxazole ring’s aromaticity compared to fluorophenyl groups in thiazoles .

Biological Potential: Amino-substituted isoxazoles exhibit documented bioactivity; the target’s methyl and azo groups may improve lipophilicity for membrane penetration .

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